molecular formula C10H11N3S B13811116 Acetaldehyde,2-benzothiazolylmethylhydrazone

Acetaldehyde,2-benzothiazolylmethylhydrazone

Cat. No.: B13811116
M. Wt: 205.28 g/mol
InChI Key: RHIFBFSZDPBYQP-UHFFFAOYSA-N
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Description

Acetaldehyde,2-benzothiazolylmethylhydrazone is a chemical compound with the molecular formula C10H11N3S It is known for its unique structure, which includes a benzothiazole ring attached to a hydrazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetaldehyde,2-benzothiazolylmethylhydrazone typically involves the reaction of acetaldehyde with 2-benzothiazolylmethylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:

CH3CHO+C7H6N2SNH2C10H11N3S+H2O\text{CH}_3\text{CHO} + \text{C}_7\text{H}_6\text{N}_2\text{S}\text{NH}_2 \rightarrow \text{C}_{10}\text{H}_{11}\text{N}_3\text{S} + \text{H}_2\text{O} CH3​CHO+C7​H6​N2​SNH2​→C10​H11​N3​S+H2​O

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Acetaldehyde,2-benzothiazolylmethylhydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Acetaldehyde,2-benzothiazolylmethylhydrazone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetaldehyde,2-benzothiazolylmethylhydrazone involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. The benzothiazole ring may also contribute to its biological activity by interacting with specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Acetaldehyde,2-benzothiazolylhydrazone
  • Acetaldehyde,2-benzothiazolylmethylamine
  • Acetaldehyde,2-benzothiazolylmethylhydrazide

Uniqueness

Acetaldehyde,2-benzothiazolylmethylhydrazone is unique due to its specific structure, which combines the reactivity of the hydrazone group with the stability and biological activity of the benzothiazole ring. This combination makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

N-(ethylideneamino)-N-methyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C10H11N3S/c1-3-11-13(2)10-12-8-6-4-5-7-9(8)14-10/h3-7H,1-2H3

InChI Key

RHIFBFSZDPBYQP-UHFFFAOYSA-N

Canonical SMILES

CC=NN(C)C1=NC2=CC=CC=C2S1

Origin of Product

United States

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